![molecular formula C17H20N2O2 B14300197 N-(4-Methoxyphenyl)-N-[2-(methylamino)ethyl]benzamide CAS No. 116708-62-4](/img/structure/B14300197.png)
N-(4-Methoxyphenyl)-N-[2-(methylamino)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methoxyphenyl)-N-[2-(methylamino)ethyl]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-N-[2-(methylamino)ethyl]benzamide typically involves the reaction of 4-methoxybenzoic acid with 2-(methylamino)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The amide bond can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing amides.
Substitution: Sodium hydride (NaH) or other strong bases can facilitate nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivative.
Reduction: Formation of N-(4-Methoxyphenyl)-N-[2-(methylamino)ethyl]amine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-(4-Methoxyphenyl)-N-[2-(methylamino)ethyl]benzamide may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying receptor-ligand interactions.
Medicine: Possible development as a therapeutic agent for treating certain diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of N-(4-Methoxyphenyl)-N-[2-(methylamino)ethyl]benzamide would depend on its specific biological target. Generally, benzamides can interact with various receptors or enzymes, modulating their activity. The compound may bind to specific molecular targets, altering signaling pathways and exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Hydroxyphenyl)-N-[2-(methylamino)ethyl]benzamide
- N-(4-Chlorophenyl)-N-[2-(methylamino)ethyl]benzamide
- N-(4-Methylphenyl)-N-[2-(methylamino)ethyl]benzamide
Uniqueness
N-(4-Methoxyphenyl)-N-[2-(methylamino)ethyl]benzamide is unique due to the presence of the methoxy group, which can influence its pharmacological properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
116708-62-4 |
|---|---|
Formule moléculaire |
C17H20N2O2 |
Poids moléculaire |
284.35 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-N-[2-(methylamino)ethyl]benzamide |
InChI |
InChI=1S/C17H20N2O2/c1-18-12-13-19(15-8-10-16(21-2)11-9-15)17(20)14-6-4-3-5-7-14/h3-11,18H,12-13H2,1-2H3 |
Clé InChI |
UTSZWZXQVFIYOH-UHFFFAOYSA-N |
SMILES canonique |
CNCCN(C1=CC=C(C=C1)OC)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(E)-(4-Methylphenyl)diazenyl]-2-pentylpyridine](/img/structure/B14300115.png)
![5,5-Diethyl-5H-benzo[b]phosphindol-5-ium iodide](/img/structure/B14300123.png)
![Phosphorane, [bis[(trifluoromethyl)sulfonyl]methylene]triphenyl-](/img/structure/B14300130.png)
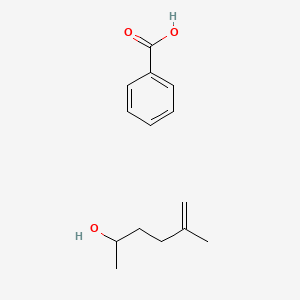
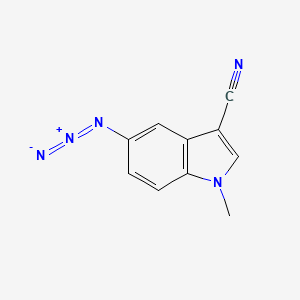
![2,2-Dimethyl-N-{4-[(6-methylpyridin-2-yl)sulfanyl]phenyl}propanamide](/img/structure/B14300143.png)
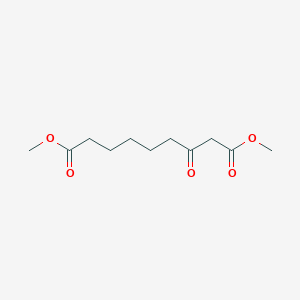
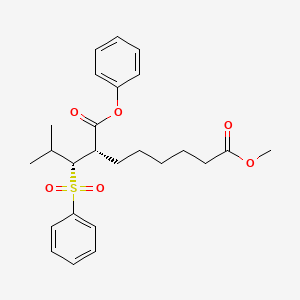
![2-[Bis(4-fluorophenyl)methylidene]-3-methylbutan-1-ol](/img/structure/B14300169.png)
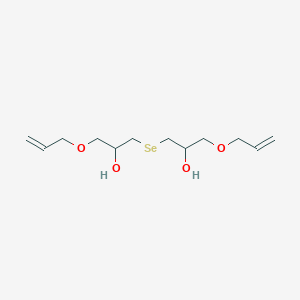
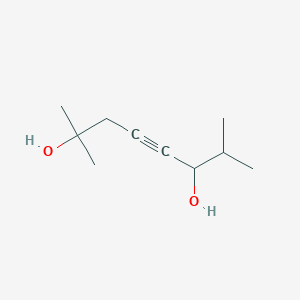
![3-[(2,5-Dimethylhexan-3-yl)oxy]propan-1-ol](/img/structure/B14300185.png)

![2-Propen-1-one, 1-(4-methoxyphenyl)-3-[4-(methylthio)phenyl]-](/img/structure/B14300191.png)
